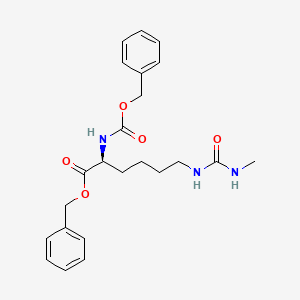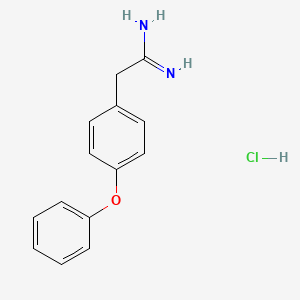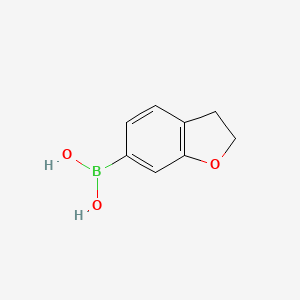
(2-ホルミル-3-メトキシフェニル)ボロン酸
概要
説明
(2-Formyl-3-methoxyphenyl)boronic acid is an organic compound with the molecular formula C8H9BO4 It is a boronic acid derivative, characterized by the presence of a formyl group and a methoxy group attached to a phenyl ring
科学的研究の応用
(2-Formyl-3-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
作用機序
Target of Action
The primary target of (2-Formyl-3-methoxyphenyl)boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The (2-Formyl-3-methoxyphenyl)boronic acid interacts with its target through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the organoboron reagents, which are formally nucleophilic organic groups, are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of this pathway arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Pharmacokinetics
It is known that the compound is used as a reagent in the synthesis of aromatic compounds, drugs, and pesticides .
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in the formation of carbon–carbon bonds during the Suzuki–Miyaura coupling reaction . This results in the synthesis of a variety of natural products, pharmaceutical targets, and lead compounds .
Action Environment
The action, efficacy, and stability of (2-Formyl-3-methoxyphenyl)boronic acid are influenced by various environmental factors. These include the reaction conditions, the stability of the organoboron reagents, and the speed of transmetalation with palladium (II) complexes . The compound’s success in the Suzuki–Miyaura coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
生化学分析
Biochemical Properties
Boronic acids are known to have intrinsic affinity for carbohydrates . This suggests that (2-Formyl-3-methoxyphenyl)boronic acid may interact with enzymes, proteins, and other biomolecules that have carbohydrate components.
Molecular Mechanism
Boronic acids are known to participate in Suzuki–Miyaura coupling, a widely-used transition metal catalyzed carbon–carbon bond-forming reaction . This suggests that (2-Formyl-3-methoxyphenyl)boronic acid may exert its effects at the molecular level through similar mechanisms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Formyl-3-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 50°C to 100°C .
Industrial Production Methods: Industrial production of (2-Formyl-3-methoxyphenyl)boronic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions: (2-Formyl-3-methoxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, solvents like toluene or ethanol.
Major Products:
Oxidation: (2-Formyl-3-methoxyphenyl)carboxylic acid.
Reduction: (2-Hydroxymethyl-3-methoxyphenyl)boronic acid.
Substitution: Various biaryl compounds depending on the coupling partner.
類似化合物との比較
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Formylphenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Comparison: (2-Formyl-3-methoxyphenyl)boronic acid is unique due to the presence of both a formyl and a methoxy group on the phenyl ring. This combination of functional groups imparts distinct reactivity and properties compared to its analogs. For instance, the formyl group can participate in additional reactions such as oxidation and reduction, while the methoxy group can influence the electronic properties of the molecule, affecting its reactivity in cross-coupling reactions .
特性
IUPAC Name |
(2-formyl-3-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-13-8-4-2-3-7(9(11)12)6(8)5-10/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAPYCFXQHQPMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OC)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
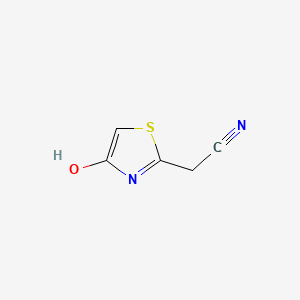
![(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate](/img/structure/B591493.png)

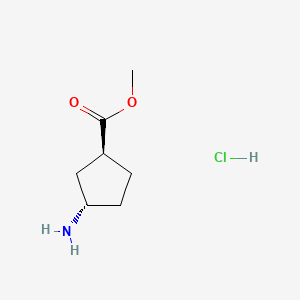


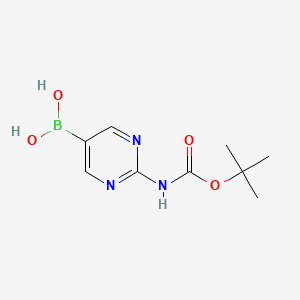
![[1-(4-hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone](/img/structure/B591506.png)



